molecular formula C15H11F2N3OS B12500230 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide

Cat. No.: B12500230
M. Wt: 319.3 g/mol
InChI Key: VQUZZWCEIIDOCF-UHFFFAOYSA-N
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Description

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-difluorophenyl)methyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanopyridine moiety linked to a difluorophenyl group through a sulfanyl bridge, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-difluorophenyl)methyl]acetamide typically involves a multi-step process. One common route starts with the preparation of the cyanopyridine derivative, which is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the acylation of the intermediate with 2,4-difluorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-difluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-difluorophenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-difluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-dichlorophenyl)methyl]acetamide
  • **2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-dimethylphenyl)methyl]acetamide

Uniqueness

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-[(2,4-difluorophenyl)methyl]acetamide is unique due to the presence of the difluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H11F2N3OS

Molecular Weight

319.3 g/mol

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-[(2,4-difluorophenyl)methyl]acetamide

InChI

InChI=1S/C15H11F2N3OS/c16-12-4-3-11(13(17)6-12)8-20-14(21)9-22-15-10(7-18)2-1-5-19-15/h1-6H,8-9H2,(H,20,21)

InChI Key

VQUZZWCEIIDOCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)NCC2=C(C=C(C=C2)F)F)C#N

Origin of Product

United States

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